molecular formula C13H10BrClOZn B14880877 4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide

4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14880877
M. Wt: 363.0 g/mol
InChI Key: UYPJIZGHDBLEFT-UHFFFAOYSA-M
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Description

4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the 3’-chlorophenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-[(3’-Chlorophenoxy)methyl]bromobenzene+Zn4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide\text{4-[(3'-Chlorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(3'-Chlorophenoxy)methyl]phenylzinc bromide} 4-[(3’-Chlorophenoxy)methyl]bromobenzene+Zn→4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of 4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used to maintain the reaction conditions. The product is then purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving 4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.

Major Products

The major products formed from reactions involving 4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the product is a biaryl compound.

Scientific Research Applications

4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide has numerous applications in scientific research, including:

    Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: It is used in the synthesis of biologically active compounds for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium complex.

    Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Lacks the 3’-chlorophenoxy group, making it less reactive in certain transformations.

    4-[(4-Morpholino)methyl]phenylzinc Iodide: Contains a morpholino group instead of the chlorophenoxy group, leading to different reactivity and selectivity.

Uniqueness

4-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the 3’-chlorophenoxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

UYPJIZGHDBLEFT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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